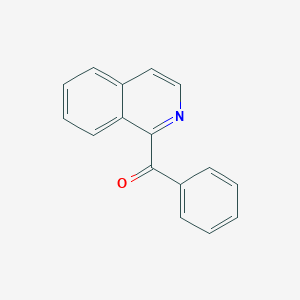

Isoquinolin-1-yl(phenyl)methanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

isoquinolin-1-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO/c18-16(13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-17-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWCIKACMBMJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864702 | |

| Record name | (Isoquinolin-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16576-23-1 | |

| Record name | 16576-23-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Isoquinolinyl phenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Isoquinolin-1-yl(phenyl)methanone" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Isoquinolin-1-yl(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. This compound, a derivative featuring a benzoyl group at the C1 position, represents a key intermediate for the elaboration of more complex, biologically active molecules. This guide provides a comprehensive overview of the synthesis and characterization of this compound, grounded in established chemical principles and modern analytical techniques. We will explore prominent synthetic strategies, offer a detailed experimental protocol for a robust palladium-catalyzed approach, and delineate a full suite of characterization methods to ensure the structural integrity and purity of the final product. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel isoquinoline-based compounds.

Introduction: The Significance of the Isoquinoline Core

The isoquinoline motif is a privileged heterocyclic system due to its prevalence in a vast array of biologically active compounds, including alkaloids like papaverine and berberine.[1] Its derivatives are central components in pharmaceuticals, exhibiting activities such as antihypertensive and anesthetic properties.[1] The functionalization of the isoquinoline ring is a critical aspect of drug discovery, allowing for the fine-tuning of pharmacological profiles.

This compound serves as a versatile building block. The ketone functionality is a synthetic handle amenable to a wide range of transformations, including reduction to alcohols, conversion to imines, or participation in olefination reactions. The C1 position is particularly important, and its substitution is a key feature in many targeted therapies.[2] Understanding the efficient synthesis and rigorous characterization of this foundational molecule is therefore paramount for laboratories involved in heterocyclic chemistry and drug development.

Synthetic Methodologies: A Strategic Overview

The construction of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups.

Palladium-Catalyzed C-H Acylation

Modern organometallic chemistry offers powerful tools for the direct functionalization of heterocyclic C-H bonds. Palladium-catalyzed reactions have emerged as a highly efficient method for forging C-C bonds with high selectivity, often under milder conditions than traditional methods.[3] An oxidative cross-dehydrogenative coupling (CDC) strategy allows for the acylation of isoquinoline with an aryl methanol, serving as the acylating agent in the presence of an oxidant like K₂S₂O₈.[4] This approach avoids the pre-functionalization of the isoquinoline ring, representing a highly atom-economical route.

The general mechanism involves the palladium catalyst coordinating to the isoquinoline, followed by a directed C-H activation at the electron-deficient C1 position. The resulting palladacycle then reacts with the acylating agent, and a subsequent reductive elimination step yields the desired ketone and regenerates the active catalyst.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and fundamental reaction for the synthesis of aryl ketones.[5] In this context, isoquinoline can be directly acylated with benzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[6]

The causality behind this reaction lies in the generation of a highly electrophilic acylium ion (C₆H₅CO⁺) from the reaction between benzoyl chloride and AlCl₃. This superelectrophile is then attacked by the electron-rich aromatic system of the isoquinoline. The reaction typically shows a strong preference for acylation at the C5 or C8 position due to the directing effects of the nitrogen atom under acidic conditions. However, achieving selective acylation at the C1 position can be challenging and may require specific catalysts or reaction conditions to overcome the inherent electronic preferences of the ring system.[7]

Reissert Reaction Pathway

The Reissert reaction provides a reliable, two-step method for introducing a benzoyl group at the C1 position of isoquinoline.[8] In the first step, isoquinoline reacts with benzoyl chloride and potassium cyanide to form a "Reissert compound," specifically 1-benzoyl-2-cyano-1,2-dihydroisoquinoline.

This intermediate is stable and can be isolated. The crucial second step involves the hydrolysis of the Reissert compound under basic or acidic conditions. Treatment with a base, for example, leads to the formation of a carbanion at the C1 position. This anion then expels the cyanide group, and upon workup, the enolate tautomerizes to the stable ketone, yielding this compound. This method's trustworthiness stems from its stepwise nature, which allows for the purification of the intermediate and generally provides good overall yields.

Experimental Protocol: Palladium-Catalyzed Acylation

This section details a representative protocol for the synthesis of this compound via a palladium-catalyzed C-H functionalization approach. This method is chosen for its modernity and efficiency.[4]

Materials and Reagents

-

Isoquinoline (1.0 mmol, 129.16 mg)

-

Benzaldehyde (1.2 mmol, 127.34 mg, 122 µL)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

-

Potassium Persulfate (K₂S₂O₈, 2.0 mmol, 540.6 mg)

-

Trifluoroacetic Acid (TFA, 1.0 mmol, 114.02 mg, 74 µL)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Step-by-Step Procedure

-

Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isoquinoline (129.16 mg), palladium(II) acetate (11.2 mg), and potassium persulfate (540.6 mg).

-

Addition of Reagents: Flush the flask with argon or nitrogen. Add 10 mL of anhydrous dichloromethane via syringe, followed by benzaldehyde (122 µL) and trifluoroacetic acid (74 µL).

-

Reaction: Heat the reaction mixture to reflux (approximately 40-45 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional DCM.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3) as the eluent to afford the pure product.

Visualization of Experimental Workflow

Caption: Overall workflow from synthesis to characterization.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. The data presented below are typical expected values based on the compound's structure and data from similar molecules.[9][10]

Spectroscopic Data

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | 8.5-8.7 ppm (d, 1H, isoquinoline H-8) 8.0-8.2 ppm (d, 2H, benzoyl ortho-H) 7.5-7.9 ppm (m, 6H, remaining aromatic H) |

| ¹³C NMR | Chemical Shift (δ) | ~195 ppm (C=O, ketone) ~155 ppm (C1 of isoquinoline) 120-140 ppm (Aromatic carbons) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1670 cm⁻¹ (strong, C=O stretch) ~3060 cm⁻¹ (C-H aromatic stretch) ~1600, 1450 cm⁻¹ (C=C aromatic stretch) |

| Mass Spectrometry | m/z (EI or ESI) | Expected [M]+ or [M+H]⁺ at ~233.08 g/mol (for C₁₆H₁₁NO) |

Data Interpretation

-

NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the isoquinoline and phenyl protons in the aromatic region (7.5-8.7 ppm). The downfield shift of the H-8 proton is characteristic and results from the anisotropic effect of the nearby nitrogen atom. The ¹³C NMR spectrum provides definitive evidence of the ketone with a signal around 195 ppm. The number of distinct aromatic signals will confirm the overall structure.[10]

-

IR Spectroscopy: The most crucial peak in the IR spectrum is the strong absorption band around 1670 cm⁻¹, which is characteristic of an aryl ketone carbonyl (C=O) stretch.[11] Its presence is a primary indicator of successful acylation.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule, matching the calculated exact mass for C₁₆H₁₁NO.[12]

Visualization of the Synthetic Mechanism

Caption: Simplified Pd-catalyzed C-H acylation mechanism.

Conclusion and Future Outlook

This guide has detailed the synthesis and characterization of this compound, a valuable intermediate in chemical and pharmaceutical research. We have contrasted several synthetic strategies, highlighting the advantages of modern palladium-catalyzed C-H functionalization, and provided a detailed experimental protocol for its implementation. The outlined characterization workflow, employing NMR, IR, and mass spectrometry, establishes a self-validating system to ensure the identity and purity of the target compound.

The methodologies and data presented herein provide researchers with a solid foundation for producing this key building block. The synthetic versatility of the ketone moiety opens the door to the creation of extensive libraries of novel isoquinoline derivatives for screening in drug discovery programs and for applications in materials science.

References

-

The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

MDPI. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Retrieved from [Link]

-

ResearchGate. Synthesis of isoquinolinone via palladium-catalyzed C–H activation.... Retrieved from [Link]

-

National Center for Biotechnology Information. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Retrieved from [Link]

-

MDPI. methanone. Retrieved from [Link]

-

Organic Chemistry Portal. Isoquinoline synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

ResearchGate. Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Retrieved from [Link]

-

Journal of the Chemical Society C. Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Retrieved from [Link]

-

ACS Omega. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. Retrieved from [Link]

-

MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

-

Beilstein Journals. Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 2. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoquinoline synthesis [organic-chemistry.org]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 16576-23-1|this compound|BLD Pharm [bldpharm.com]

Spectroscopic data of Isoquinolin-1-yl(phenyl)methanone

An In-Depth Technical Guide to the Spectroscopic Data of Isoquinolin-1-yl(phenyl)methanone

Abstract

This compound is a heterocyclic ketone that serves as a valuable scaffold in medicinal chemistry and materials science. Its rigid, aromatic structure is a key building block in the synthesis of more complex molecules, including potential therapeutic agents.[1][2] Unambiguous structural confirmation and purity assessment are paramount for any research or development application. This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—used to characterize this compound. By integrating detailed experimental protocols with in-depth data interpretation, this document serves as an authoritative reference for scientists working with this molecule, ensuring both methodological rigor and a deep understanding of its structural properties.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the following standardized numbering scheme is used for the this compound structure. This convention will be applied throughout the analysis of the NMR spectra.

Figure 1: Molecular Structure of this compound with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, it provides definitive proof of the connectivity and chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) reveals the number of distinct protons and their local environments. The electron-withdrawing effects of the nitrogen atom in the isoquinoline ring and the carbonyl group cause significant deshielding (downfield shifts) of adjacent protons.

The experimental data presented below were acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.[3][4]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assigned Proton |

| 8.60 | Doublet (d) | 5.6 | 1H | H3 |

| 8.22 | Doublet (d) | 8.5 | 1H | H5 |

| 7.99–7.93 | Multiplet (m) | - | 2H | H2', H6' |

| 7.91 | Doublet (d) | 8.3 | 1H | H8 |

| 7.80 | Doublet (d) | 5.6 | 1H | H4 |

| 7.77–7.70 | Multiplet (m) | - | 1H | H7 |

| 7.64–7.57 | Multiplet (m) | - | 1H | H6 |

| 7.47 | Triplet (t) | 7.7 | 2H | H3', H5' |

| Note: Data referenced from Wang et al. (2019).[3][4] |

Interpretation of ¹H NMR Spectrum:

-

H3 (8.60 ppm): This proton is the most downfield-shifted proton on the isoquinoline ring. Its position alpha to the electronegative nitrogen atom results in strong deshielding. It appears as a doublet due to coupling with H4.[3]

-

H5 (8.22 ppm): This proton experiences a downfield shift due to the "peri" effect, where it is spatially close to the carbonyl group, leading to deshielding.

-

H2'/H6' (7.99–7.93 ppm): These are the ortho protons on the phenyl ring. They are significantly deshielded by the anisotropic effect of the adjacent carbonyl group.

-

H4 (7.80 ppm): This proton is coupled to H3, resulting in a doublet. Its chemical shift is influenced by its position on the pyridine portion of the isoquinoline ring.[3]

-

The remaining aromatic protons on both rings appear in the expected region of 7.47–7.91 ppm.[3][4]

¹³C NMR Spectroscopy Data

Carbon NMR (¹³C NMR) provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, with the carbonyl carbon being the most downfield signal.

The experimental data presented below were acquired in CDCl₃ on a 100 MHz spectrometer.[3][4]

| Chemical Shift (δ, ppm) | Assigned Carbon |

| 194.7 | C=O |

| 156.4 | C1 |

| 141.1 | C3 |

| 136.7 | C7 |

| 136.6 | C1' |

| 133.6 | C4' |

| 130.7 | C5 |

| 130.6 | C2', C6' |

| 128.4 | C8a |

| 128.3 | C3', C5' |

| 127.0 | C6 |

| 126.4 | C8 |

| 126.1 | C4a |

| 122.5 | C4 |

| Note: Data referenced from Wang et al. (2019).[3][4] |

Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbon (194.7 ppm): The ketone carbonyl carbon is characteristically found at a very low field due to the strong deshielding effect of the double-bonded oxygen atom.[3][5]

-

C1 (156.4 ppm): This carbon is attached to both the electron-withdrawing carbonyl group and the isoquinoline ring system, resulting in a significant downfield shift.

-

C3 (141.1 ppm): The position of this carbon, alpha to the ring nitrogen, causes it to be the most deshielded carbon within the heterocyclic ring.[3][5]

-

Aromatic Carbons (122.5–136.7 ppm): The remaining twelve aromatic carbons resonate within this range, consistent with substituted isoquinoline and benzene rings.[3][4]

Protocol: NMR Sample Preparation and Acquisition

A self-validating NMR analysis requires careful sample preparation and parameter selection.

Workflow: NMR Analysis

Figure 2: Standard workflow for NMR spectroscopic analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference (0.03% v/v).[5] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A pulse angle of 90° and a relaxation delay of 1-2 seconds are typical. Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Perform phase and baseline corrections. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. Integrate the ¹H signals and identify the peak positions for both spectra.[6]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

High-Resolution Mass Spectrometry (HRMS):

The excellent agreement between the calculated and experimentally found mass for the protonated molecule ([M+H]⁺) confirms the elemental composition of C₁₆H₁₁NO.[3]

Interpretation of Fragmentation Pattern: Under Electron Ionization (EI), the primary fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the isoquinoline ring, which is an alpha-cleavage. This process is highly favorable as it leads to the formation of two stable, resonance-stabilized acylium and heterocyclic cations.

Key Predicted Fragments (EI-MS):

| m/z | Proposed Fragment | Formula |

| 233 | Molecular Ion [M]⁺ | [C₁₆H₁₁NO]⁺ |

| 129 | Isoquinolinyl Cation | [C₉H₇N]⁺ |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

Primary Fragmentation Pathway

Figure 3: Proposed primary fragmentation pathway in EI-MS.

Protocol: Mass Spectrometry Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation (ESI-HRMS): Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500. Use an internal calibrant or post-acquisition calibration to ensure high mass accuracy.

-

Data Analysis: Identify the [M+H]⁺ peak and determine its exact mass. Compare this value to the theoretical mass calculated from the molecular formula (C₁₆H₁₁NO) to confirm the elemental composition.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most telling absorption will be the strong C=O stretch from the ketone.

Predicted Key IR Absorption Bands:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100–3000 | C-H Stretch | Aromatic | Medium-Weak |

| 1680–1660 | C=O Stretch | Aryl Ketone | Strong, Sharp |

| 1620–1580 | C=N Stretch | Isoquinoline Ring | Medium |

| 1600–1450 | C=C Stretch | Aromatic Rings | Medium-Strong |

Interpretation:

-

Aryl Ketone C=O Stretch (~1670 cm⁻¹): This will be the most prominent peak in the spectrum. Its position is characteristic of a ketone where the carbonyl is conjugated with two aromatic systems, which lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

-

Aromatic Stretches: A series of peaks corresponding to C-H, C=N, and C=C stretching vibrations will confirm the presence of the isoquinoline and phenyl aromatic systems.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Label the significant peaks.

Conclusion: A Self-Validating Spectroscopic System

The structural elucidation of this compound is a prime example of a self-validating analytical system. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle.

-

MS confirms the correct molecular formula (C₁₆H₁₁NO).

-

IR confirms the presence of the key ketone (C=O) and aromatic functional groups.

-

¹³C NMR confirms the presence of 16 distinct carbon atoms, including one carbonyl and fifteen aromatic carbons.

-

¹H NMR confirms the specific substitution pattern and connectivity of the 11 protons on the carbon framework.

When combined, these datasets leave no ambiguity as to the compound's identity and provide a robust fingerprint for assessing its purity. This multi-faceted approach is essential for ensuring the quality and reliability of data in research and drug development.

References

-

Wang, C., et al. (2019). Visible Light-Mediated Direct C–H Aroylation and Alkylation of Heteroarenes. ACS Omega, 4(8), 13234–13244. Available at: [Link]

-

Chowdhury, P. K., & Rastogi, H. (2023). Exploring Eosin Y as a Bimodular Catalyst: Organophotoacid Mediated Minisci-Type Acylation of N-Heteroarenes. Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

He, L., et al. (2022). A green and efficient synthesis of 3-aroyl-1-methylquinoxalin-2(1H)-ones via a mechanochemical method. Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Giordano, L., et al. (2023). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available at: [Link]

-

Wang, C., et al. (2019). Visible Light-Mediated Direct C–H Aroylation and Alkylation of Heteroarenes. ACS Omega. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for 'Visible light-induced direct C-H aroylation of heteroarenes'. Available at: [Link]

-

Scribd. (n.d.). Organic Syntheses Collective Volume 6. Available at: [Link]

-

Request PDF. (n.d.). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. Available at: [Link]

-

RSC Publishing. (2025). Visible light-induced cross-dehydrogenative coupling of N-heterocyclic compounds: green and efficient synthetic strategies. Available at: [Link]

-

IRIS-AperTO - UniTo. (2023). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Visible light-induced cross-dehydrogenative coupling of N-heterocyclic compounds: green and efficient synthetic strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Visible Light-Mediated Direct C–H Aroylation and Alkylation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Isoquinolin-1-yl(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for isoquinolin-1-yl(phenyl)methanone. Designed for researchers and professionals in drug development and chemical sciences, this document offers a detailed exploration of the structural and electronic factors influencing the NMR spectra of this heteroaromatic ketone. Beyond a simple data repository, this guide delves into the theoretical underpinnings of chemical shift phenomena, provides detailed spectral assignments, and outlines a robust experimental protocol for acquiring high-quality NMR data. All assertions are grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Significance of this compound

This compound is a molecule of significant interest in medicinal chemistry and materials science. The isoquinoline core is a prevalent scaffold in numerous natural products and pharmacologically active compounds, while the benzoyl moiety is a key structural element in many synthetic molecules with diverse applications. The conjugation of these two fragments results in a molecule with unique electronic and steric properties, making its unambiguous structural characterization paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides a detailed atomic-level map of the molecule. This guide will serve as a foundational resource for scientists working with this and structurally related compounds.

Theoretical Framework: Understanding Chemical Shifts

The chemical shift (δ) in NMR is a measure of the resonant frequency of a nucleus relative to a standard reference. This value is highly sensitive to the local electronic environment of the nucleus.[1] Several key factors influence the chemical shifts observed for this compound:

-

Inductive Effects: The electronegativity of atoms within the molecule causes a polarization of σ-bonds, leading to a deshielding (downfield shift) of nearby nuclei.[2][3] In this compound, the nitrogen atom in the isoquinoline ring and the oxygen atom of the carbonyl group are the primary sources of inductive effects.

-

Resonance Effects: The delocalization of π-electrons through conjugation can either shield (upfield shift) or deshield (downfield shift) nuclei, depending on the resulting electron density.[2][3] Both the isoquinoline and phenyl rings exhibit significant resonance.

-

Magnetic Anisotropy: The circulation of electrons in π-systems (like aromatic rings and carbonyl groups) generates a local magnetic field that can either oppose or reinforce the applied external magnetic field, depending on the spatial position of a nucleus relative to the π-system.[2][3] This effect is particularly pronounced for the protons on the aromatic rings.

-

Hybridization: The hybridization state of a carbon atom affects its chemical shift, with sp²-hybridized carbons generally appearing at a lower field than sp³-hybridized carbons.[1]

The interplay of these factors determines the final chemical shift of each proton and carbon nucleus in the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of the individual constituent fragments (isoquinoline and benzophenone) and the expected electronic perturbations from their conjunction.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 8.5 - 8.7 | d | J = 5.0 - 6.0 |

| H-4 | 7.6 - 7.8 | d | J = 5.0 - 6.0 |

| H-5 | 8.0 - 8.2 | d | J = 7.5 - 8.5 |

| H-6 | 7.7 - 7.9 | t | J = 7.0 - 8.0 |

| H-7 | 7.8 - 8.0 | t | J = 7.0 - 8.0 |

| H-8 | 8.1 - 8.3 | d | J = 7.5 - 8.5 |

| H-2', H-6' | 7.8 - 8.0 | d | J = 7.0 - 8.0 |

| H-3', H-5' | 7.4 - 7.6 | t | J = 7.0 - 8.0 |

| H-4' | 7.5 - 7.7 | t | J = 7.0 - 8.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 195 - 198 |

| C-1 | 150 - 153 |

| C-3 | 142 - 145 |

| C-4 | 121 - 124 |

| C-4a | 127 - 130 |

| C-5 | 130 - 133 |

| C-6 | 127 - 130 |

| C-7 | 128 - 131 |

| C-8 | 126 - 129 |

| C-8a | 136 - 139 |

| C-1' | 137 - 140 |

| C-2', C-6' | 129 - 132 |

| C-3', C-5' | 128 - 131 |

| C-4' | 133 - 136 |

Spectral Interpretation and Rationale

The predicted chemical shifts are a consequence of the unique electronic architecture of this compound.

¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of two aromatic rings.

-

Isoquinoline Moiety: The protons of the isoquinoline ring are influenced by the electronegative nitrogen atom and the ring current.[4] H-3, being adjacent to the nitrogen, is expected to be the most deshielded proton of this ring system. H-8 is also deshielded due to the anisotropic effect of the carbonyl group.

-

Phenyl Moiety: The protons of the phenyl ring will exhibit a pattern typical of a monosubstituted benzene ring. The ortho protons (H-2' and H-6') will be deshielded by the anisotropic effect of the carbonyl group.

¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon skeleton.

-

Carbonyl Carbon: The carbonyl carbon is expected to be the most deshielded carbon in the molecule, appearing at a chemical shift greater than 190 ppm.[5]

-

Isoquinoline Moiety: The carbon atoms of the isoquinoline ring will have distinct chemical shifts. C-1, being directly attached to the electron-withdrawing carbonyl group and the nitrogen atom, will be significantly deshielded. C-3 will also be deshielded due to its proximity to the nitrogen atom.

-

Phenyl Moiety: The carbon atoms of the phenyl ring will show characteristic shifts. C-1' will be deshielded due to its attachment to the carbonyl group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.[6]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its relatively simple solvent residual peak.[7] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility in CDCl₃ is an issue.[7] It is crucial to be aware that solvent choice can influence chemical shifts.[7][8][9][10]

-

Concentration:

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[11][13]

-

Sample Filtration: Filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.

-

Labeling: Clearly label the NMR tube with the sample identity.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion and resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[12]

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm.

-

Number of Scans: Acquire 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

-

Spectral Width: Set a spectral width of approximately 220-240 ppm.

-

Number of Scans: Acquire a sufficient number of scans (typically several hundred to thousands) to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally adequate.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm.

Visualization of Molecular Structure and Workflow

To aid in the conceptualization of the molecule and the experimental process, the following diagrams are provided.

Figure 2: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a thorough and authoritative overview of the ¹H and ¹³C NMR characteristics of this compound. By integrating theoretical principles with practical experimental guidance, this document aims to empower researchers to confidently acquire, interpret, and utilize NMR data for this important class of molecules. The predicted spectral data and detailed interpretations serve as a valuable reference for structural confirmation and for understanding the subtle electronic interactions at play within this heteroaromatic system.

References

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

-

Scribd. Benzophenone 1H-NMR, 13C-NMR and IR Spectra. Retrieved from [Link]

-

Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.), 93(2), 145-155. Retrieved from [Link]

-

Canadian Science Publishing. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2264. Retrieved from [Link]

-

Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

Sci-Hub. 1H and 13C NMR spectra of fifteen substituted isoquinolines. Retrieved from [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1836. Retrieved from [Link]

-

PubMed. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Retrieved from [Link]

-

Oregon State University. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0075597). Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. Retrieved from [Link]

-

ScienceOpen. Supporting Information. Retrieved from [Link]

-

SpectraBase. Isoquinoline. Retrieved from [Link]

-

CDN. 1H NMR of Benzhydrol & Benzophenone. Retrieved from [Link]

-

Perlego. Factors Affecting Chemical Shift. Retrieved from [Link]

-

Alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Chemistry LibreTexts. 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

-

Online Organic Chemistry Tutor. Factors Affecting Chemical Shift in Proton NMR Spectroscopy. Retrieved from [Link]

-

University of Ottawa. NMR Sample Preparation. Retrieved from [Link]

-

inChemistry. (2021). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

SpectraBase. Benzophenone azine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

MIT OpenCourseWare. Experiment #2 NUCLEAR MAGNETIC RESONANCE. Retrieved from [Link]

-

MDPI. (2022). methanone. Molbank, 2022(3), M1413. Retrieved from [Link]

-

PLOS ONE. Synthesis and Functional Characterization of Substituted Isoquinolinones as MT2-Selective Melatoninergic Ligands. Retrieved from [Link]

-

PubMed. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Retrieved from [Link]

-

National Institutes of Health. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Retrieved from [Link]

-

The Royal Society of Chemistry. Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. Retrieved from [Link]

-

ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

-

SpectraBase. 1-(Phenylmethyl)-2,4-dihydro-1H-isoquinolin-3-one - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. perlego.com [perlego.com]

- 2. batch.libretexts.org [batch.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. Cshifts [sites.science.oregonstate.edu]

- 6. inchemistry.acs.org [inchemistry.acs.org]

- 7. reddit.com [reddit.com]

- 8. tandfonline.com [tandfonline.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. thieme-connect.de [thieme-connect.de]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. web.mit.edu [web.mit.edu]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Isoquinolin-1-yl(phenyl)methanone

For Immediate Release

Abstract

This technical guide provides a detailed examination of the mass spectrometric behavior of isoquinolin-1-yl(phenyl)methanone, a key structural motif in medicinal chemistry and materials science. Understanding the fragmentation pattern of this and related molecules is critical for structural elucidation, metabolite identification, and quality control in drug development and chemical synthesis. This document outlines the principal fragmentation pathways under Electron Ionization (EI), supported by mechanistic insights and predictive analysis. It further provides a standardized protocol for acquiring mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) and discusses the application of Electrospray Ionization (ESI) for liquid-phase analysis. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a robust understanding of the mass spectral characteristics of N-heterocyclic ketones.

Introduction: The Significance of this compound

This compound, also known as 1-benzoylisoquinoline, belongs to a class of compounds that are integral to the study of isoquinoline alkaloids. Isoquinoline alkaloids are widely distributed in medicinal plants and form the basis for many pharmacologically active compounds.[1][2] Their potent biological activities make them a focal point in pharmaceutical research.[3][4] The structural characterization of these molecules and their synthetic analogs is paramount. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and detailed structural information based on the molecule's fragmentation pattern upon ionization.[5][6]

This guide focuses on the fragmentation pathways observed under Electron Ionization (EI), a hard ionization technique that induces extensive and reproducible fragmentation, providing a structural "fingerprint" of the analyte.

Fundamental Principles of Fragmentation in Mass Spectrometry

When a molecule like this compound is introduced into a mass spectrometer and ionized, typically by electron impact, it forms a high-energy molecular ion (M•+).[7][8] This ion is unstable and rapidly breaks down into smaller, charged fragments and neutral radicals.[7] Only the charged fragments are detected by the mass spectrometer, generating a mass spectrum that plots ion abundance against their mass-to-charge ratio (m/z).[8] The fragmentation is not random; it occurs at the weakest bonds and through pathways that lead to the formation of stable ions.[8] For the target molecule, the key structural features guiding fragmentation are the carbonyl group, the aromatic phenyl ring, and the heterocyclic isoquinoline system.

The primary fragmentation mechanisms at play include:

-

Alpha (α)-Cleavage: The breaking of the bond adjacent to the carbonyl group, a common pathway for ketones.[1]

-

Cleavage leading to stable acylium ions: The formation of resonance-stabilized acylium cations is a highly favored process.[7]

-

Fragmentation of the heterocyclic ring: The isoquinoline ring can undergo characteristic cleavages, such as the loss of neutral molecules like hydrogen cyanide (HCN).

Predicted Fragmentation Pattern of this compound

The structure of this compound (C₁₆H₁₁NO) has a nominal molecular weight of 233 Da. The Electron Ionization (EI) mass spectrum is predicted to be dominated by fragments arising from the cleavage of the bonds flanking the central carbonyl group.

The Molecular Ion (M•+)

The molecular ion peak is expected at m/z 233 . Its intensity will depend on its stability under EI conditions. The presence of aromatic rings generally lends stability, so a discernible M•+ peak is anticipated.

Major Fragmentation Pathways

Pathway A: Formation of the Benzoyl Cation

One of the most prominent fragmentation pathways for aryl ketones is the α-cleavage that results in the formation of a stable benzoyl cation.[7]

-

Cleavage: The bond between the carbonyl carbon and the C1 position of the isoquinoline ring breaks.

-

Products: This generates the highly stable benzoyl cation ([C₆H₅CO]⁺) and an isoquinolin-1-yl radical.

-

Observed Peak: A strong signal at m/z 105 . This is often the base peak in the spectrum of such compounds due to the resonance stabilization of the acylium ion.

Pathway B: Formation of the Isoquinolinoyl Cation

The alternative α-cleavage involves the scission of the bond between the carbonyl carbon and the phenyl ring.

-

Cleavage: The bond between the carbonyl carbon and the phenyl ring breaks.

-

Products: This yields a phenyl radical and the isoquinolin-1-oyl cation ([C₉H₇NCO]⁺).

-

Observed Peak: A significant peak at m/z 156 .

Pathway C: Fragmentation of the Isoquinoline Moiety

Further fragmentation can occur from the ions generated in the primary cleavage steps or directly from the molecular ion.

-

Decarbonylation: The isoquinolin-1-oyl cation (m/z 156) can lose a neutral carbon monoxide (CO) molecule. This is a common subsequent fragmentation for acylium ions.

-

Reaction: [C₉H₇NCO]⁺ → [C₉H₇N]⁺ + CO

-

Observed Peak: A peak at m/z 128 , corresponding to the isoquinolinyl cation. The NIST mass spectrum for isoquinoline itself shows a strong molecular ion peak at m/z 129, suggesting the stability of this heterocyclic system.[9]

-

-

Loss of HCN: The isoquinolinyl cation (m/z 128) can further fragment by losing hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocycles.

-

Reaction: [C₉H₇N]⁺ → [C₈H₆]⁺ + HCN

-

Observed Peak: A peak at m/z 101 .

-

Pathway D: Fragmentation of the Phenyl Group

The benzoyl cation (m/z 105) can also undergo decarbonylation.

-

Reaction: [C₆H₅CO]⁺ → [C₆H₅]⁺ + CO

-

Observed Peak: A peak at m/z 77 , corresponding to the phenyl cation.

The following diagram illustrates the proposed primary fragmentation pathways.

Caption: Proposed EI fragmentation pathways for this compound.

Summary of Key Diagnostic Ions

The following table summarizes the expected key ions, their mass-to-charge ratio, and the proposed molecular formula and structure.

| m/z | Proposed Formula | Proposed Structure/Identity | Fragmentation Pathway |

| 233 | [C₁₆H₁₁NO]⁺• | Molecular Ion (M⁺•) | Ionization |

| 156 | [C₁₀H₇NO]⁺ | Isoquinolin-1-oyl cation | α-cleavage: Loss of C₆H₅• |

| 128 | [C₉H₇N]⁺ | Isoquinolinyl cation | Loss of CO from m/z 156 |

| 105 | [C₇H₅O]⁺ | Benzoyl cation | α-cleavage: Loss of C₉H₇N• |

| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of CO from m/z 105 |

Experimental Protocol: Acquiring a Mass Spectrum via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for analyzing volatile and thermally stable compounds like this compound using EI.[10]

Sample Preparation

-

Solubilization: Prepare a stock solution of the analyte at 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole MS.

-

GC Column: HP-5MS UI (30 m x 250 µm x 0.25 µm) or similar non-polar column.[11]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector at 280°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: 20°C/min to 300°C.

-

Final hold: Hold at 300°C for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-550.[11]

-

Solvent Delay: 3 minutes.

-

The following diagram outlines the general workflow for GC-MS analysis.

Caption: Standard workflow for GC-EI-MS analysis.

Considerations for Liquid Chromatography-Mass Spectrometry (LC-MS)

For non-volatile analogs or for analyzing complex mixtures, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice.[12]

-

Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is highly effective for nitrogen-containing compounds like isoquinoline alkaloids.[13]

-

Observed Ion: ESI is a soft ionization technique, so the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 234 .

-

Fragmentation: Fragmentation is not spontaneous as in EI. It must be induced in the collision cell of a tandem mass spectrometer (MS/MS).[14] Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion would be used to generate fragment ions for structural confirmation. The fragmentation pathways may differ from EI due to the even-electron nature of the precursor ion.

Conclusion

The mass spectrometric fragmentation of this compound under Electron Ionization is a predictable process governed by fundamental principles of ion stability. The spectrum is expected to be characterized by a molecular ion at m/z 233 and dominant fragment ions at m/z 105 (benzoyl cation) and m/z 156 (isoquinolinoyl cation). Subsequent losses of carbon monoxide lead to further diagnostic ions at m/z 77 and m/z 128. This detailed understanding of the fragmentation pattern serves as a robust foundation for the unambiguous identification and structural characterization of this compound and its derivatives in various scientific applications, from natural product analysis to synthetic drug development.

References

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC - NIH. (2020-01-20). Retrieved from [Link]

-

(PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - ResearchGate. Retrieved from [Link]

-

Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (2023-08-29). Retrieved from [Link]

-

Analysis of benzylisoquinoline-type alkaloids by electrospray tandem mass spectrometry and atmospheric pressure photoionization - PubMed. Retrieved from [Link]

-

GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air - IRIS-AperTO. Retrieved from [Link]

-

Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed. Retrieved from [Link]

-

The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH 3 ] + fragment ion. - ResearchGate. Retrieved from [Link]

-

Differentiation of the Isomers of N-Alkylated Cathinones by GC-EI-MS-MS and LC-PDA. Retrieved from [Link]

-

Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn - PubMed. Retrieved from [Link]

-

Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. - SciELO. Retrieved from [Link]

-

common fragmentation mechanisms in mass spectrometry - YouTube. (2022-11-22). Retrieved from [Link]

-

mass spectra - fragmentation patterns - Chemguide. Retrieved from [Link]

-

Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation | Request PDF - ResearchGate. Retrieved from [Link]

-

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spec - Semantic Scholar. Retrieved from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PubMed. Retrieved from [Link]

-

TIPS................................... - Trends in Pharmaceutical Sciences. Retrieved from [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - MDPI. Retrieved from [Link]

-

Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5. Retrieved from [Link]

-

Mass spectra analysis of quinoline alkaloids detected in Sauuda - ResearchGate. Retrieved from [Link]

-

Isoquinoline - the NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of benzylisoquinoline-type alkaloids by electrospray tandem mass spectrometry and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Isoquinoline [webbook.nist.gov]

- 10. tips.sums.ac.ir [tips.sums.ac.ir]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uab.edu [uab.edu]

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for the Structural Elucidation of C₁₆H₁₁NO

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth technical framework for the analysis of compounds with the elemental formula C₁₆H₁₁NO using High-Resolution Mass Spectrometry (HRMS). Moving beyond procedural lists, this document explains the causality behind experimental choices, empowering the analyst to develop robust, self-validating methods for confident structural elucidation.

Introduction: The Challenge of the "Known Unknown"

In pharmaceutical development, metabolomics, and chemical synthesis, we are frequently confronted with "known unknowns"—compounds detected by an analytical system for which we have an elemental composition but no confirmed structure.[1][2] The formula C₁₆H₁₁NO represents a vast landscape of potential isomers, from quinolone derivatives to substituted indoles and other aromatic heterocyclic systems. Each isomer possesses unique chemical and biological properties, making unambiguous identification paramount.

High-Resolution Mass Spectrometry (HRMS) is the cornerstone technology for this challenge. Its ability to provide exquisitely precise mass measurements and detailed fragmentation data is indispensable for piecing together a molecular structure.[3][4][5][6] This guide will walk through the foundational principles, experimental design, and data interpretation logic required to confidently identify an unknown C₁₆H₁₁NO isomer.

Part 1: Foundational Concepts in HRMS Analysis

The Power of Exact Mass and Isotopic Pattern

The first step in any HRMS analysis is the determination of the elemental formula. This is achieved through two key measurements:

-

Monoisotopic Mass: Unlike nominal mass, which uses integer values for atomic weights, HRMS measures the exact mass to several decimal places.[3] For C₁₆H₁₁NO, the theoretical monoisotopic mass of the neutral molecule is 233.08406 Da . A modern HRMS instrument, such as an Orbitrap or a Quadrupole Time-of-Flight (Q-TOF), should measure this mass with an accuracy of less than 5 parts-per-million (ppm), ideally < 2 ppm.[7][8][9]

-

Isotopic Pattern: The natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O) creates a characteristic isotopic distribution in the mass spectrum.[10][11][12] For C₁₆H₁₁NO, the most significant peak after the monoisotopic peak (M) will be the M+1 peak, primarily due to the presence of ¹³C. Comparing the measured isotopic pattern to the theoretical prediction is a critical step in validating the proposed elemental formula.[13]

| Isotope Peak | Theoretical Mass (Da) | Theoretical Relative Abundance (%) |

| M (C₁₆H₁₁NO) | 233.08406 | 100.00 |

| M+1 | 234.08742 | 17.58 |

| M+2 | 235.09077 | 1.62 |

Table 1: Theoretical isotopic distribution for C₁₆H₁₁NO. A close match between the observed and theoretical pattern provides high confidence in the elemental composition.

Choosing the Right Ionization Source: A Critical Decision

The goal of the ionization source is to convert the neutral analyte molecule into a gas-phase ion with minimal degradation. For compounds with the formula C₁₆H₁₁NO, which are likely to be aromatic and possess a nitrogen atom, the primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[14][15][16]

| Ionization Technique | Principle | Best Suited For | Causality & Rationale for C₁₆H₁₁NO |

| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol. Solvent evaporates from charged droplets, eventually yielding gas-phase analyte ions.[15] | Polar to moderately polar compounds that can be ionized in solution. | Primary Choice. The nitrogen atom in C₁₆H₁₁NO is a basic site, readily accepting a proton in positive ion mode ([M+H]⁺) under acidic mobile phase conditions. This is a "soft" ionization technique that typically preserves the molecular ion, which is critical for subsequent fragmentation experiments.[14][16] |

| Atmospheric Pressure Chemical Ionization (APCI) | The sample is vaporized in a heated nebulizer and ionized by corona discharge.[14] | Less polar, more volatile compounds that are not easily ionized by ESI. | Secondary Choice. If the specific isomer of C₁₆H₁₁NO is particularly non-polar or thermally stable, APCI may yield a stronger signal. However, it can sometimes induce more in-source fragmentation than ESI. |

Expert Insight: Always start with ESI in positive ion mode using an acidified mobile phase (e.g., 0.1% formic acid). The protonation of the nitrogen atom provides a stable, even-electron species that is ideal for fragmentation analysis.

HRMS Instrumentation: Orbitrap vs. Q-TOF

Both Orbitrap and Q-TOF mass analyzers provide the high resolution and mass accuracy required for this work.[3][9][17]

-

Orbitrap: This ion trap analyzer measures the frequency of ions oscillating around a central spindle electrode, which is then converted to a mass-to-charge ratio via a Fourier transform.[18][19] Orbitraps are known for their exceptionally high resolving power (often >100,000 FWHM), which is invaluable for resolving isobaric interferences in complex matrices.[8][20]

-

Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument uses a quadrupole for precursor ion selection and a time-of-flight analyzer to measure mass based on the time it takes for ions to travel a known distance.[7][21][22] Q-TOFs are prized for their fast acquisition speeds and high sensitivity.

The choice between them often depends on the specific application, but both are fully capable of elucidating the structure of C₁₆H₁₁NO.[23]

Part 2: The Experimental Workflow: A Self-Validating System

A robust analytical method ensures that each step validates the next. The following workflow is designed to produce high-quality, trustworthy data.

Caption: A self-validating workflow for HRMS-based structural elucidation.

Protocol 1: Liquid Chromatography (LC) Method

The goal of chromatography is to separate the target analyte from matrix components and potential isomers. For aromatic, nitrogen-containing compounds, a reversed-phase method is standard.[24][25][26][27]

-

Column: C18 stationary phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid. Causality: The acid ensures the analyte is protonated for efficient positive mode ESI.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B) over 10-15 minutes. Causality: This gradient effectively elutes compounds across a moderate polarity range.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Column Temperature: 40 °C. Causality: Elevated temperature improves peak shape and reduces viscosity.

-

Injection Volume: 1-5 µL.

Protocol 2: HRMS Data Acquisition

This protocol uses a data-dependent acquisition (DDA) or "TopN" approach, where the instrument automatically selects the most intense ions from a full scan for fragmentation.

-

Instrument Calibration: Calibrate the mass spectrometer before the run using a certified calibration solution. Trustworthiness Check: The mass accuracy for the calibrant ions must be < 2 ppm. Deviations > 5 ppm require recalibration.[28][29][30]

-

Ionization Mode: ESI Positive.

-

Full Scan MS:

-

Resolution: Set to > 60,000 FWHM.

-

Scan Range: m/z 100-500. Causality: This range comfortably covers the precursor ion and potential low-mass fragments.

-

Target: The protonated molecule, [M+H]⁺, at theoretical m/z234.0919 .

-

-

Data-Dependent MS/MS:

-

Inclusion List: Set the instrument to trigger MS/MS on m/z 234.0919.

-

Isolation Window: 1-1.2 Da.

-

Fragmentation Type: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).[31][32][33][34]

-

Collision Energy: Use a stepped normalized collision energy (e.g., 20, 35, 50 eV). Expertise & Experience: A single collision energy may not produce all relevant fragments. Stepping the energy ensures the capture of both low-energy (larger, stable fragments) and high-energy (smaller, diagnostic fragments) dissociation products, which is crucial for differentiating isomers.[35]

-

Part 3: Data Interpretation and Structural Elucidation

Confirmation of Elemental Formula

Before interpreting the fragmentation, re-verify the elemental formula.

-

Extract the ion chromatogram for m/z 234.0919.

-

From the corresponding full-scan mass spectrum, calculate the mass error.

-

Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

-

-

Compare the observed isotopic pattern to the theoretical pattern in Table 1. A good fit (e.g., <10% deviation in relative abundance) is expected.

MS/MS Spectral Interpretation: Thinking Like a Chemist

The fragmentation pattern is a molecular fingerprint.[33] To interpret it, we must predict the fragmentation pathways of plausible isomers. Let's consider two hypothetical structures for C₁₆H₁₁NO: N-phenyl-2-quinolone (A) and 2-phenyl-4H-benzo[d][10][18]oxazin-4-one (B) .

Hypothetical Fragmentation of N-phenyl-2-quinolone (Isomer A):

The structure of quinolones often leads to characteristic losses related to the core ring system.[36] A common fragmentation pathway involves the loss of carbon monoxide (CO).

Caption: Predicted fragmentation of N-phenyl-2-quinolone.

Expert Insight: The loss of 28.0 Da (CO) is a very common and diagnostic fragmentation for quinolone and flavone-type structures. Observing a high-intensity fragment at m/z 206.09 would strongly support an isomer containing this moiety.

Hypothetical Fragmentation of 2-phenyl-4H-benzo[d][10][18]oxazin-4-one (Isomer B):

This structure might undergo a retro-Diels-Alder reaction or cleavage at the ester/amide-like bonds.

The key to structural elucidation is to:

-

Propose multiple chemically-plausible structures.

-

Predict the major fragmentation pathways for each isomer.

-

Match the predicted fragments to the high-resolution masses observed in the experimental MS/MS spectrum.

-

Utilize chromatographic retention time. More polar isomers will typically elute earlier in a reversed-phase system.

Leveraging Databases and Final Confirmation

Once you have a fragmentation pattern, search it against spectral databases like NIST or online repositories.[37] Even if an exact match is not found, similar fragmentation patterns can provide clues about the core structure of your unknown.[1][38][39] The combination of accurate mass, a validated elemental formula, a logical fragmentation pattern, and chromatographic behavior provides a powerful, multi-pronged argument for a proposed structure.[40]

Conclusion

The analysis of an unknown compound like C₁₆H₁₁NO is a systematic process of evidence gathering. By combining high-resolution mass spectrometry with sound chemical principles, one can move from a simple elemental formula to a confidently identified molecular structure. The key is not to just follow a protocol, but to understand the why behind each step—from ionization choice to collision energy settings. This approach transforms the mass spectrometer from a black box into a powerful tool for chemical discovery.

References

-

Title: Orbitrap mass analyzer--overview and applications in proteomics. Source: PubMed URL: [Link]

-

Title: Collision-induced dissociation Source: Grokipedia URL: [Link]

-

Title: Exploring the Importance of Isotopic Patterns in Scientific Analysis Source: Longdom Publishing URL: [Link]

-

Title: Collision-induced dissociation Source: Wikipedia URL: [Link]

-

Title: Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry Source: PubMed URL: [Link]

-

Title: Ionization Methods in Modern Mass Spectrometry Source: Pharma Focus Europe URL: [Link]

-

Title: Orbitrap Source: Wikipedia URL: [Link]

-

Title: Collision-Induced Dissociation Source: National High Magnetic Field Laboratory URL: [Link]

-

Title: Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications Source: PubMed Central URL: [Link]

-

Title: Quadrupole Time of Flight Mass Spectrometer (QTOF MS) Source: Labcompare URL: [Link]

-

Title: Time-of-flight mass spectrometry Source: Wikipedia URL: [Link]

-

Title: Fundamentals and Advances of Orbitrap Mass Spectrometry Source: ResearchGate URL: [Link]

-

Title: Simplifying Mass Spectrometry Through New Ionization Technology: Application to Drugs and Clinical Analyses Source: Spectroscopy Online URL: [Link]

-

Title: A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques Source: ACD/Labs URL: [Link]

-

Title: Identifying "Known Unknowns" in Commercial Products by Mass Spectrometry Source: Spectroscopy Online URL: [Link]

-

Title: Ionization Methods in Mass Spec: Making Molecules Fly Source: Bitesize Bio URL: [Link]

-

Title: Identification of “Known Unknowns” Utilizing Accurate Mass Data and ChemSpider Source: Springer Link URL: [Link]

-

Title: Mass Spectrometry Identification of Unknown Proteins Source: Baitaipai Biotechnology URL: [Link]

-

Title: Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab Source: Persee URL: [Link]

-

Title: An Introduction to quadrupole-time-of-flight mass spectrometry Source: ResearchGate URL: [Link]

-

Title: APPLICATION OF THE ORBITRAP MASS ANALYZER TO TARGETED PROTEOMICS AND GAS CHROMATOGRAPHY/MASS SPECTROMETRY OF SMALL MOLECULES Source: University of Wisconsin–Madison URL: [Link]

-

Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: PubMed Central URL: [Link]

-

Title: Interpretation of Isotope Peaks in Small Molecule LC–MS Source: LCGC International URL: [Link]

-

Title: Unknown identification using reference mass spectra. Quality evaluation of databases Source: Journal of the American Society for Mass Spectrometry URL: [Link]

-

Title: How to calculate isotope patterns in mass spectra Source: YouTube URL: [Link]

-

Title: Structural elucidation using mass spectrometry Source: Fiveable URL: [Link]

-

Title: A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Unmasking the unknown how mass spectrometry delivers accurate identifications Source: YouTube URL: [Link]

-

Title: Isotopes, Atomic Mass, and Mass Spectrometry Source: UW-Madison Chemistry 103/104 Resource Book URL: [Link]

-

Title: Development of a Method for the Analysis of Primary Aromatic Amines by LC‐MS/MS and LC‐HRMS and their Stability under Different Migration Conditions Source: ResearchGate URL: [Link]

-

Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: ResearchGate URL: [Link]

-

Title: Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques Source: ResearchGate URL: [Link]

-

Title: Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics Source: PubMed Central URL: [Link]

-

Title: Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites Source: PubMed Central URL: [Link]

-

Title: Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques Source: PubMed Central URL: [Link]

-

Title: Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques Source: PubMed URL: [Link]

-

Title: 10 Best Practices for Productive Performance Calibration Meetings Source: Deel URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: Performance review calibration: 7 best practices to create a fair feedback process Source: Lattice URL: [Link]

-

Title: Improving Performance Evaluations Using Calibration Source: SHRM URL: [Link]

-

Title: What HR Leaders Need to Know About Performance Calibration Source: Korn Ferry URL: [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orbitrap LC-MS | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Isotopes, Atomic Mass, and Mass Spectrometry (M2Q3) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]

- 13. Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees - PMC [pmc.ncbi.nlm.nih.gov]